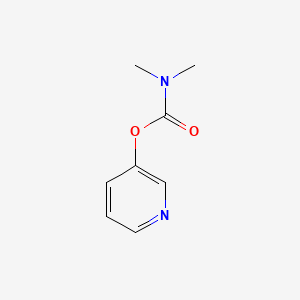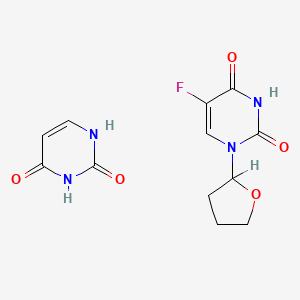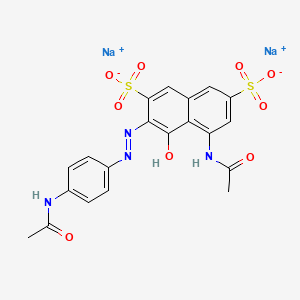
Benzonaphthyridone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzonaphthyridone is a heterocyclic compound that belongs to the class of benzo[b][1,8]naphthyridines. This compound is known for its potential therapeutic applications, particularly as an inhibitor of phosphodiesterase 4 (PDE4), which plays a crucial role in various inflammatory and immune responses .
Preparation Methods
Synthetic Routes and Reaction Conditions
Common reagents used in these reactions include 1,3-dicyclohexylcarbodiimide (DCC) and benzotriazol-1-yloxytris(dimethylamino)phosphonium (BOP) reagent .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as chlorination, amination, and purification through crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Benzonaphthyridone undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding naphthyridine oxides, while reduction can produce amine derivatives .
Scientific Research Applications
Benzonaphthyridone has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its effects on cellular signaling pathways.
Medicine: Investigated for its potential as a PDE4 inhibitor, which can be useful in treating inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD).
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects primarily by inhibiting the activity of phosphodiesterase 4 (PDE4). PDE4 is an enzyme responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), a second messenger involved in various cellular processes. By inhibiting PDE4, Benzonaphthyridone increases cAMP levels, leading to the suppression of inflammatory and immune cell activation .
Comparison with Similar Compounds
Similar Compounds
7,8-Dihydro-1,6-naphthyridin-5(6H)-one derivatives: These compounds also act as PDE4 inhibitors and share a similar core structure.
Nitrogen-containing heterocyclic compounds: These compounds have similar biological activities and are used in various therapeutic applications
Uniqueness
Benzonaphthyridone is unique due to its specific substitution pattern, which enhances its selectivity and potency as a PDE4 inhibitor. This makes it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
28907-44-0 |
|---|---|
Molecular Formula |
C17H18ClN3O |
Molecular Weight |
315.8 g/mol |
IUPAC Name |
7-chloro-10-[3-(dimethylamino)propyl]benzo[b][1,8]naphthyridin-5-one |
InChI |
InChI=1S/C17H18ClN3O/c1-20(2)9-4-10-21-15-7-6-12(18)11-14(15)16(22)13-5-3-8-19-17(13)21/h3,5-8,11H,4,9-10H2,1-2H3 |
InChI Key |
DZXCWDAAGKRZPA-UHFFFAOYSA-N |
SMILES |
CN(C)CCCN1C2=C(C=C(C=C2)Cl)C(=O)C3=C1N=CC=C3 |
Canonical SMILES |
CN(C)CCCN1C2=C(C=C(C=C2)Cl)C(=O)C3=C1N=CC=C3 |
Related CAS |
28907-45-1 (hydrochloride) |
Synonyms |
10-(3-dimethylaminopropyl)-7-chlorobenzo(b)(1,8)naphthyrid-5-one benzonaphthyridone benzonaphthyridone hydrochloride IF C-45 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![5,10-Dihydroindeno[1,2-b]indole](/img/structure/B1207775.png)







